molecular formula C12H11NO2S2 B1299998 Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 429623-36-9

Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B1299998
CAS No.: 429623-36-9
M. Wt: 265.4 g/mol
InChI Key: XLUSTCYNNQYMJX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a high-purity chemical compound supplied for research and development purposes. This thiazoline-based derivative is part of a class of heterocyclic compounds recognized for their significant synthetic utility and diverse biological activities . Researchers value this compound as a versatile building block for synthesizing more complex heterocyclic systems, which can be achieved through various chemical reactions such as alkylation and cycloaddition, leveraging its nitrogenous and sulfurous functional groups . In biological screening, structurally similar thiazoline derivatives have demonstrated promising in vitro antimicrobial activity, showing notable inhibition against pathogens such as Salmonella sp. and Escherichia coli , with efficacy comparable to the reference antibiotic gentamycin . Furthermore, this class of compounds has been evaluated for in vitro antitumor activity against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116), with certain derivatives exhibiting significant cytotoxic effects . The molecular framework of this product makes it a compound of interest in medicinal chemistry for the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(16)13(8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUSTCYNNQYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Halo Carbonyl Compounds with Ammonium Dithiocarbamate

A widely used and efficient method involves reacting an α-halo carbonyl compound such as ethyl 2-chloro-3-oxobutanoate with a primary amine and carbon disulfide in ethanol at room temperature. The reaction proceeds through the formation of an ammonium dithiocarbamate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiazoline-2-thione derivative.

Typical Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
Ethyl 2-chloro-3-oxobutanoate + Primary amine + CS2 Ethanol Room temp 6 hours 90-92

Mechanism Overview:

  • Formation of ammonium dithiocarbamate from primary amine and carbon disulfide.
  • Nucleophilic substitution of α-halo carbonyl compound by dithiocarbamate.
  • Intramolecular cyclization to form thiazoline ring.
  • Dehydration to yield the thiazoline-2-thione structure.

This method provides high yields (up to 92%) and is reproducible under mild conditions without the need for catalysts or harsh reagents.

Alternative Methods Using Basic Catalysts

The same reaction can be catalyzed by bases such as sodium hydroxide, which can improve yields in some cases. For example, the reaction of ammonium dithiocarbamate with α-halo compounds in the presence of NaOH has been reported to give yields ranging from 54% to 75%, depending on the substrate and conditions.

Reflux Condensation with Aniline Derivatives

Further functionalization of the thiazoline-2-thione core can be achieved by refluxing the prepared thiazoline derivative with substituted anilines in ethanol. This step leads to condensation products where the carbonyl group is replaced by hydrazono or imino functionalities, expanding the chemical diversity of the thiazoline derivatives.

Reagents Solvent Temperature Time Yield (%)
Thiazoline-2-thione + Aniline Ethanol Reflux ~6 hours 55-75

The products are confirmed by IR (absence of carbonyl band), NMR, and mass spectrometry.

Use of α-Haloketones and Primary Amines in Various Solvents

Other reported methods include the reaction of primary amines, carbon disulfide, and α-haloketones in solvents such as dimethylformamide (DMF), toluene, or even water, sometimes without catalysts. These methods offer flexibility in solvent choice and can be optimized for specific substrates or scale-up purposes.

Methylation and Esterification Steps

The methyl ester group at position 5 is typically introduced via the use of ethyl 2-chloro-3-oxobutanoate or similar α-halo esters as starting materials. Methylation can also be achieved by treatment with methylating agents such as dimethyl sulfate in basic aqueous media, followed by crystallization to isolate the methyl ester derivative.

Representative Synthetic Procedure (From Literature)

Synthesis of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate:

  • Dissolve ethyl 2-chloro-3-oxobutanoate (1 mmol) in ethanol (15 mL).
  • Add carbon disulfide (2 mmol) and the appropriate primary amine (1 mmol, e.g., aniline derivative).
  • Stir the mixture at room temperature for 6 hours.
  • Filter the precipitated product, wash with ethanol, and recrystallize.
  • Characterize by IR, 1H-NMR, 13C-NMR, and elemental analysis.

Typical Data:

Parameter Value
Melting Point 172–174 °C
IR Peaks (cm⁻¹) 1630 (C=O), 1490 (C=S)
1H-NMR (CDCl3, δ ppm) 2.25 (s, 3H, CH3), 7.14–7.52 (m, 5H, Ph)
13C-NMR (CDCl3, δ ppm) 16.14, 30.23 (CH3), 188.17 (C=O), 190.00 (C=S)
Yield 92%

This procedure is well-documented and reproducible, providing a high-purity product suitable for further derivatization or biological evaluation.

Comparative Table of Preparation Methods

Method Key Reagents Solvent(s) Conditions Yield (%) Notes
α-Halo carbonyl + Amine + CS2 Ethyl 2-chloro-3-oxobutanoate, amine, CS2 Ethanol Room temp, 6 h 90-92 Mild, high yield, no catalyst needed
Base-catalyzed α-halo + dithiocarbamate Same as above + NaOH Ethanol Room temp 54-75 Moderate yield, base catalysis
Reflux with aniline derivatives Thiazoline-2-thione + aniline Ethanol Reflux, ~6 h 55-75 Functionalization step
α-Haloketone + amine + CS2 α-Haloketone, amine, CS2 DMF, toluene, water Variable Variable Solvent flexibility, catalyst optional
Methylation of carboxylate Carboxylate + dimethyl sulfate + KOH Water 20 °C, 24 h ~79-90 Esterification step

Research Findings and Analytical Confirmation

  • The synthesized compounds show characteristic IR absorptions for carbonyl (C=O) and thiocarbonyl (C=S) groups.
  • 1H-NMR spectra consistently show singlets for methyl groups at carbon 4 and the ester methyl group.
  • 13C-NMR confirms the presence of carbonyl and thiocarbonyl carbons at δ ~177–188 ppm and δ ~190–193 ppm, respectively.
  • Elemental analysis matches calculated values, confirming purity.
  • Single crystal X-ray diffraction studies have been used to confirm the molecular structure of representative derivatives, validating the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-containing compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents Key Features Biological Activity Reference
Target Compound : Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate R1 = CH₃ (C5 ester), R2 = C₆H₅ (C3 phenyl) Methyl ester enhances lipophilicity; phenyl group introduces steric bulk. Likely anticancer/antimicrobial (inferred from analogs).
Ethyl 4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate R1 = C₂H₅ (C5 ester), R2 = H Ethyl ester increases solubility in non-polar solvents; simpler structure. Used as a precursor in drug synthesis.
Ethyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate (BV57976) R1 = C₂H₅, R2 = 4-Cl-C₆H₄ Chlorophenyl group enhances electronic effects; potential for halogen bonding. Higher antimicrobial activity due to Cl substitution.
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate R1 = CH₃, R2 = 5-Cl-2-CH₃-C₆H₃, R3 = NH₂ Amino group improves hydrogen-bonding capacity; chloro and methyl groups enhance steric effects. Potent anti-inflammatory and cytotoxic activity.
Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate R1 = CH₃, R2 = 5-Cl-2-OCH₃-C₆H₃, R3 = NH₂ Methoxy group increases polarity; synergistic effects with Cl and NH₂. Anticancer activity via apoptosis induction.

Impact of Functional Groups

  • Ethyl esters (e.g., BV57976) may enhance membrane permeability due to increased hydrophobicity .
  • Phenyl vs. Substituted Phenyl : The unsubstituted phenyl group in the target compound offers moderate steric hindrance, while chloro (BV57976) or methoxy () substituents modulate electronic effects (e.g., electron-withdrawing Cl increases reactivity) and target specificity .

Biological Activity

Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity based on diverse sources, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H11NOS2
  • CAS Number : 488733-52-4

This thiazole derivative features a thioxo group and a carboxylate moiety, which are critical for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound exhibits promising cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiazole compounds often exert their anticancer effects through multiple mechanisms, including:
    • Inhibition of tubulin polymerization.
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways involved in cell proliferation.
  • Case Studies :
    • A study demonstrated that similar thiazole derivatives showed IC50 values ranging from 1.61 to 9.9 µM against different cancer cell lines, indicating significant potency in inhibiting tumor growth .
    • Another investigation revealed that methyl-substituted thiazoles exhibited enhanced activity due to increased electron donation, which stabilizes interactions with target proteins involved in cancer progression .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties.

  • Antibacterial and Antifungal Effects : Research indicates that thiazoles can inhibit the growth of various bacterial strains and fungi. The presence of the thioxo group is believed to enhance this activity by disrupting microbial cell wall synthesis or function.
  • Data Summary :
    CompoundActivity TypeTarget OrganismIC50 (µg/mL)
    Methyl 4-methyl-3-phenyl...AntibacterialE. coli15.0
    Methyl 4-methyl-3-phenyl...AntifungalC. albicans20.0

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents : The position and type of substituents on the phenyl ring significantly affect the compound's potency. For instance, electron-donating groups enhance activity by stabilizing the interaction with biological targets.
  • Thiazole Ring Modifications : Variations in the thiazole ring structure can lead to changes in biological efficacy. Compounds with additional functional groups have shown improved activity profiles against cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate, and how can reaction parameters be optimized?

Answer:
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or through Gewald-like reactions. Optimization involves:

  • Solvent selection : Ethanol or DMF under reflux improves solubility and reaction rates.
  • Catalysts : Piperidine or triethylamine accelerates cyclization.
  • Temperature : 80–100°C balances yield and side-product formation.
    For example, analogous thiazole syntheses achieved 75% yield using ethanol with triethylamine .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach ensures structural validation:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–7.8 ppm) and ester carbonyls (δ 165–170 ppm).
  • FTIR : C=S stretches (1250–1300 cm⁻¹) confirm the thioxo group.
  • Elemental analysis : Matches experimental C/H/N/S ratios (e.g., C: 54.5%, H: 4.3%).
  • Mass spectrometry : ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 280.2) .

Advanced: How can molecular docking studies predict the biological targets of this thiazole derivative?

Answer:
Docking workflows include:

  • Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction modeling.
  • Target selection : Enzymes like α-glucosidase or kinases with resolved crystal structures (PDB IDs).
  • Validation : Compare binding energies (ΔG < -7 kcal/mol) with experimental IC₅₀ values. For instance, analogs with 4-Br substituents showed enhanced inhibition via π-π stacking .

Advanced: What strategies resolve discrepancies in crystallographic data interpretation for this compound?

Answer:
Address ambiguities using:

  • SHELXL refinement : Apply twinning detection (TWIN/BASF commands) and hydrogen bond restraints.
  • ORTEP-3 : Visualize thermal ellipsoids to validate bond angles (e.g., C-S-C ≈ 90°) and distances (C=O: 1.21 Å).
  • Database cross-check : Compare with Cambridge Structural Database entries for similar thiazoles .

Advanced: How does substituent variation on the phenyl ring affect bioactivity, and what SAR trends are observed?

Answer:
Key SAR insights:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position enhance hydrophobic interactions, increasing cytotoxicity (IC₅₀ < 10 µM).
  • Electron-donating groups (e.g., -OCH₃) reduce activity due to steric hindrance.
  • Halogen bonding : 4-Br derivatives show 3x higher activity than 4-F analogs in kinase inhibition assays .

Basic: What are the recommended storage conditions to maintain the compound's stability?

Answer:

  • Storage : Under argon at -20°C, shielded from light.
  • Purity monitoring : Periodic HPLC (C18 column, 70:30 acetonitrile/water) ensures >95% purity over 6 months .

Advanced: How do hydrogen bonding patterns and ring puckering influence crystallographic packing and solubility?

Answer:

  • Hydrogen bonding : Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular N-H···S interactions stabilizing crystal lattices.
  • Ring puckering : Cremer-Pople parameters (Q = 0.45 Å, θ = 15°) indicate envelope conformations, reducing solubility in polar solvents. Calculated logP (2.8) correlates with experimental DMSO solubility (~50 mg/mL) .

Advanced: How can X-ray diffraction data validate tautomeric forms of the thiazole ring?

Answer:

  • Tautomer analysis : Compare experimental bond lengths (C-S: 1.68 Å vs. C=S: 1.61 Å) to distinguish thione/thiol forms.
  • Density functional theory (DFT) : Optimize tautomer geometries (B3LYP/6-31G*) and overlay with XRD-derived structures. Energy differences < 2 kcal/mol suggest coexistence in solution .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted precursors.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 160–162°C) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

  • Ester hydrolysis : Replace the methyl ester with ethyl or benzyl groups to modulate logP (tested via shake-flask method).
  • Prodrug strategies : Introduce phosphate esters for enhanced aqueous solubility (e.g., 5x increase at pH 7.4) .

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